molecular formula C19H18N4O4 B2379301 N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797061-02-9

N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2379301
M. Wt: 366.377
InChI Key: OVLDWZVDDWCFFW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallographic and Spectroscopic Studies

  • N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, through its structural analogs, has been studied in crystallography and spectroscopy. Research involving compounds with similar furan and triazole structures has demonstrated enhanced DNA-binding affinity, which is crucial in understanding drug-DNA interactions (Laughton et al., 1995).

Synthesis and Characterization

  • The synthesis and characterization of compounds with structures similar to N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been conducted, providing insights into the chemical properties and potential applications in various scientific domains, such as materials science and pharmaceutical research (Panchal & Patel, 2011).

Potential for Antifungal and Anticancer Activity

  • Related compounds have shown potential in antifungal and anticancer activity. Research on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, for instance, revealed appreciable antifungal activity, which could have implications for the development of new antifungal agents (Gupta & Wagh, 2006). Similarly, compounds containing 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been evaluated for their anticancer properties, indicating the potential of N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide in oncological research (Horishny et al., 2021).

Applications in Heterocyclic Synthesis

  • The compound's core structure, involving furan and triazole units, plays a significant role in the synthesis of heterocyclic compounds. These synthetic pathways are crucial for developing new chemical entities with potential pharmaceutical applications (Hunnur et al., 2005).

Energetic Material Synthesis

  • Analogous compounds have been utilized in the synthesis of energetic materials, demonstrating the potential of N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide in the field of material science, particularly in the development of insensitive energetic compounds (Yu et al., 2017).

Cholinesterase Inhibition Studies

  • Derivatives of N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been explored for their inhibitory potential against acetylcholinesterase, which is significant in the context of treating diseases like Alzheimer's (Riaz et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12(24)13-4-6-14(7-5-13)20-17(25)11-22-19(26)23(15-8-9-15)18(21-22)16-3-2-10-27-16/h2-7,10,15H,8-9,11H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDWZVDDWCFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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